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Compound of Interest

Compound Name: L-749372

Cat. No.: B1674080 Get Quote

Disclaimer: The compound "L-749372" could not be identified in publicly available scientific

literature. Based on the alphanumeric similarity, these application notes and protocols have

been developed for L-745,870, a well-documented research compound. It is crucial to verify the

identity of your compound before proceeding with any experimentation. All protocols provided

are for research purposes only.

Introduction
L-745,870 is a potent and selective antagonist of the dopamine D4 receptor.[1][2][3] It exhibits

high affinity for the D4 receptor subtype with significantly lower affinity for D2 and D3 receptors,

as well as other neurotransmitter receptors.[1][2] This selectivity makes L-745,870 a valuable

tool for investigating the physiological and pathological roles of the dopamine D4 receptor in

the central nervous system. These notes provide an overview of its mechanism of action,

guidelines for its use in in vitro and in vivo studies, and relevant quantitative data.

Mechanism of Action
L-745,870 functions as a competitive antagonist at the dopamine D4 receptor. By binding to the

receptor, it blocks the downstream signaling typically initiated by the endogenous ligand,

dopamine. Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to

Gαi/o proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. L-745,870 prevents this

inhibition by occupying the dopamine binding site.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1674080?utm_src=pdf-interest
https://www.benchchem.com/product/b1674080?utm_src=pdf-body
https://www.medchemexpress.com/l-745870.html
https://www.medchemexpress.com/l-745870-hydrochloride.html
https://en.wikipedia.org/wiki/L-745,870
https://www.medchemexpress.com/l-745870.html
https://www.medchemexpress.com/l-745870-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/9353380/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
The following tables summarize the binding affinities and functional potencies of L-745,870

from various studies.

Table 1: Receptor Binding Affinity of L-745,870

Receptor Subtype Ki (nM) Species Reference

Dopamine D4 0.43 Human [1][2]

Dopamine D2 960 Human [1][2]

Dopamine D3 2300 Human [1][2]

5-HT2
Moderate Affinity

(<300 nM IC50)
Not Specified [4]

Sigma Sites
Moderate Affinity

(<300 nM IC50)
Not Specified [4]

Alpha-adrenergic
Moderate Affinity

(<300 nM IC50)
Not Specified [4]

Table 2: In Vitro Functional Antagonist Activity of L-745,870
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Assay Cell Line Agonist
L-745,870
Concentrati
on

Effect Reference

Adenylate

Cyclase

Inhibition

hD4HEK,

hD4CHO

Dopamine (1

µM)
0.1 - 1 µM

Reversal of

dopamine-

mediated

inhibition

[4]

[35S]GTPγS

Binding
Not Specified

Dopamine (1

µM)
0.1 - 1 µM

Reversal of

dopamine-

stimulated

binding

[4]

Extracellular

Acidification

Rate

Not Specified Dopamine 0.1 - 1 µM

Reversal of

dopamine-

stimulated

acidification

[4]

Signaling Pathway
The diagram below illustrates the signaling pathway of the dopamine D4 receptor and the

antagonistic action of L-745,870.

Cell Membrane

Intracellular

Dopamine D4
Receptor Gαi/o ProteinActivates

Dopamine Binds & Activates

L-745,870 Binds & Blocks

Adenylyl
CyclaseInhibits

cAMPConverts

ATP

Cellular
Response

Mediates

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9353380/
https://pubmed.ncbi.nlm.nih.gov/9353380/
https://pubmed.ncbi.nlm.nih.gov/9353380/
https://www.benchchem.com/product/b1674080?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dopamine D4 receptor signaling and L-745,870 antagonism.

Experimental Protocols
Objective: To determine the binding affinity of L-745,870 for the dopamine D4 receptor.

Materials:

Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g.,

CHO or HEK293 cells).

[3H]-Spiperone (radioligand).

L-745,870.

Non-specific binding control (e.g., Haloperidol at a high concentration).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH

7.4).

Scintillation vials and scintillation fluid.

Glass fiber filters.

Filtration manifold.

Procedure:

Prepare serial dilutions of L-745,870 in the assay buffer.

In a 96-well plate, add the assay buffer, cell membranes, [3H]-Spiperone (at a concentration

near its Kd), and varying concentrations of L-745,870.

For total binding, omit L-745,870. For non-specific binding, add a high concentration of

Haloperidol.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.
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Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the L-745,870 concentration

and fit the data to a one-site competition model to determine the IC50.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the effect of L-745,870 on rodent behavior.

Materials:

L-745,870.

Vehicle solution (e.g., saline, distilled water, or a specific formulation for oral or parenteral

administration).

Rodents (mice or rats).

Behavioral testing apparatus (e.g., open field arena, elevated plus-maze).

Procedure:

Acclimate the animals to the housing and testing environment.

Dissolve or suspend L-745,870 in the appropriate vehicle.

Administer L-745,870 to the animals via the desired route (e.g., oral gavage (p.o.),

intraperitoneal (i.p.), or subcutaneous (s.c.) injection). Doses in preclinical studies have

ranged from 0.02 mg/kg to 100 mg/kg depending on the animal model and behavioral

paradigm.[5][6]
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Administer the vehicle to a control group of animals.

After a specified pretreatment time, place the animals in the behavioral apparatus and record

their behavior for a set duration.

Analyze the behavioral data for relevant parameters (e.g., locomotor activity, anxiety-like

behavior).

Note on Dosage:

In squirrel monkeys, oral administration of 10 mg/kg induced mild sedation, while 30 mg/kg

resulted in extrapyramidal motor symptoms.[1]

In rats, doses up to 30 mg/kg (p.o.) did not show effects typically associated with

antipsychotics, such as increased dopamine metabolism.[4] High doses (30 mg/kg) did

reduce spontaneous locomotor activity.[5]

In mice, a very high dose of 100 mg/kg induced catalepsy.[5]

Experimental Workflow
The following diagram outlines a general workflow for studying the effects of L-745,870.
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General experimental workflow for L-745,870 research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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